1-(4-Fluorobenzoyl)-4-hydroxypyrrolidine-2-carboxylic acid 1-(4-Fluorobenzoyl)-4-hydroxypyrrolidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 497163-88-9
VCID: VC2176140
InChI: InChI=1S/C12H12FNO4/c13-8-3-1-7(2-4-8)11(16)14-6-9(15)5-10(14)12(17)18/h1-4,9-10,15H,5-6H2,(H,17,18)
SMILES: C1C(CN(C1C(=O)O)C(=O)C2=CC=C(C=C2)F)O
Molecular Formula: C12H12FNO4
Molecular Weight: 253.23 g/mol

1-(4-Fluorobenzoyl)-4-hydroxypyrrolidine-2-carboxylic acid

CAS No.: 497163-88-9

Cat. No.: VC2176140

Molecular Formula: C12H12FNO4

Molecular Weight: 253.23 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Fluorobenzoyl)-4-hydroxypyrrolidine-2-carboxylic acid - 497163-88-9

Specification

CAS No. 497163-88-9
Molecular Formula C12H12FNO4
Molecular Weight 253.23 g/mol
IUPAC Name 1-(4-fluorobenzoyl)-4-hydroxypyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C12H12FNO4/c13-8-3-1-7(2-4-8)11(16)14-6-9(15)5-10(14)12(17)18/h1-4,9-10,15H,5-6H2,(H,17,18)
Standard InChI Key ZQKMWRGUSKTUKM-UHFFFAOYSA-N
SMILES C1C(CN(C1C(=O)O)C(=O)C2=CC=C(C=C2)F)O
Canonical SMILES C1C(CN(C1C(=O)O)C(=O)C2=CC=C(C=C2)F)O

Introduction

Chemical Structure and Properties

Molecular Structure

1-(4-Fluorobenzoyl)-4-hydroxypyrrolidine-2-carboxylic acid features a pyrrolidine ring with a carboxylic acid group at position 2, a hydroxyl group at position 4, and a 4-fluorobenzoyl moiety attached to the nitrogen atom. The compound belongs to a family of modified proline derivatives where the nitrogen of the pyrrolidine ring has been functionalized with a fluorine-containing aromatic acyl group.

Physical and Chemical Properties

The physical properties of 1-(4-Fluorobenzoyl)-4-hydroxypyrrolidine-2-carboxylic acid have been documented in chemical databases and are summarized in Table 1.

Table 1: Physical Properties of 1-(4-Fluorobenzoyl)-4-hydroxypyrrolidine-2-carboxylic acid

PropertyValue
Molecular FormulaC₁₂H₁₂FNO₄
Molecular Weight253.23 g/mol
CAS Number497163-88-9
Melting Point205-208°C
Boiling Point502.2±50.0 °C (Predicted)
Density1.487±0.06 g/cm³ (Predicted)

The compound exists as a solid at room temperature with a relatively high melting point, suggesting significant intermolecular forces likely due to hydrogen bonding capabilities from both the carboxylic acid and hydroxyl groups .

Structural Characterization

Spectroscopic Identifiers

While specific spectroscopic data for 1-(4-Fluorobenzoyl)-4-hydroxypyrrolidine-2-carboxylic acid is limited in available literature, information from related compounds can provide insight into its structural characteristics. For comparison, the closely related compound 1-(4-fluorobenzoyl)pyrrolidine-2-carboxylic acid (which lacks the hydroxyl group) has the following identifiers:

  • SMILES: C1CC(N(C1)C(=O)C2=CC=C(C=C2)F)C(=O)O

  • InChI: InChI=1S/C12H12FNO3/c13-9-5-3-8(4-6-9)11(15)14-7-1-2-10(14)12(16)17/h3-6,10H,1-2,7H2,(H,16,17)

The addition of a hydroxyl group at position 4 of the pyrrolidine ring would modify these identifiers to reflect the increased oxygen content and altered stereochemistry.

Synthesis Approaches

Challenges in Synthesis

The synthesis of functionalized proline derivatives often faces challenges related to stereochemical control. For example, during fluorination reactions of hydroxyproline derivatives, researchers have noted issues with intramolecular side reactions that can affect stereochemical outcomes. As described in related literature, careful selection of protecting groups and reaction conditions is essential to prevent unwanted side reactions and maintain stereochemical integrity .

Structural Relationships to Other Compounds

Comparison with Related Derivatives

To better understand the significance of 1-(4-Fluorobenzoyl)-4-hydroxypyrrolidine-2-carboxylic acid, it is valuable to compare it with structurally related compounds (Table 2).

Table 2: Comparison of 1-(4-Fluorobenzoyl)-4-hydroxypyrrolidine-2-carboxylic acid with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural Features
1-(4-Fluorobenzoyl)-4-hydroxypyrrolidine-2-carboxylic acidC₁₂H₁₂FNO₄253.23 g/mol4-Hydroxy group, 4-fluorobenzoyl on nitrogen
1-(4-fluorobenzoyl)pyrrolidine-2-carboxylic acidC₁₂H₁₂FNO₃238.09 g/molLacks 4-hydroxy group
cis-4-Fluoro-L-prolineC₅H₈FNO₂~133.12 g/molFluorine directly on ring position 4, no benzoyl group
(2S,4R)-4-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acidC₁₂H₁₄FNO₂223.25 g/mol (free base)2-Fluorobenzyl at position 4, no 4-hydroxy group

The comparison illustrates how modifications to the core structure affect molecular properties. The addition of the 4-hydroxy group to 1-(4-Fluorobenzoyl)-4-hydroxypyrrolidine-2-carboxylic acid likely enhances hydrogen bonding capabilities compared to its non-hydroxylated analog .

Structure-Activity Relationship Considerations

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